(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid: is an organic compound characterized by the presence of a cyanophenyl group attached to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-cyanobenzaldehyde.
Aldol Reaction: The 4-cyanobenzaldehyde undergoes an aldol reaction with a suitable enolate to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Aldol Reaction: Utilizing large reactors to carry out the aldol reaction efficiently.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of (2R)-2-(4-cyanophenyl)-2-oxoacetic acid.
Reduction: Formation of (2R)-2-(4-aminophenyl)-2-hydroxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-aminophenyl)-2-hydroxyacetic acid: Similar structure but with an amino group instead of a cyano group.
(2R)-2-(4-methoxyphenyl)-2-hydroxyacetic acid: Contains a methoxy group instead of a cyano group.
Uniqueness
The presence of the cyanophenyl group in (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can influence its biological activity and applications.
Properties
CAS No. |
1630371-91-3 |
---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H7NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,8,11H,(H,12,13)/t8-/m1/s1 |
InChI Key |
WNSURQHMHJSIGA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.